4-cyanophenyl N,N-dimethylsulfamate

描述

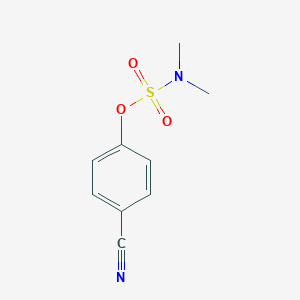

4-Cyanophenyl N,N-dimethylsulfamate is an organic compound with the molecular formula C9H10N2O3S and a molecular weight of 226.25 g/mol. It is known for its unique chemical structure, which includes a cyanophenyl group and a dimethylsulfamate group. This compound is used in various scientific research applications due to its distinctive properties.

准备方法

The synthesis of 4-cyanophenyl N,N-dimethylsulfamate typically involves the reaction of 4-cyanophenol with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

化学反应分析

4-Cyanophenyl N,N-dimethylsulfamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfamate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 4-cyanophenol and N,N-dimethylsulfamic acid.

科学研究应用

Medicinal Chemistry

4-Cyanophenyl N,N-dimethylsulfamate exhibits potential therapeutic applications due to its ability to interact with biological targets. Research indicates that compounds with similar structures can demonstrate significant biological activity, including:

- Anticancer Activity : The compound has been studied for its role in inhibiting aromatase and steroid sulfatase, enzymes involved in estrogen biosynthesis. Inhibitors of these enzymes are crucial in treating hormone-dependent cancers, such as breast cancer .

- Antiparasitic Properties : Preliminary studies suggest that derivatives of this compound may show activity against protozoan parasites, which could lead to new treatments for diseases like malaria and African sleeping sickness .

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its unique reactivity patterns due to the sulfamate moiety allow for various synthetic pathways:

- Reagent in Synthesis : The compound can be utilized as a reagent in the synthesis of other sulfamate derivatives or as an intermediate in the production of biologically active compounds.

- Functionalization : The sulfamate group can be easily modified to yield a variety of derivatives with distinct properties, enhancing its utility in synthetic applications .

Case Studies and Research Findings

The following table summarizes key findings from research studies involving this compound:

作用机制

The mechanism of action of 4-cyanophenyl N,N-dimethylsulfamate involves its interaction with specific molecular targets. The cyanophenyl group can interact with aromatic systems, while the dimethylsulfamate group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

相似化合物的比较

4-Cyanophenyl N,N-dimethylsulfamate can be compared with other similar compounds, such as:

4-Cyanophenyl N,N-dimethylsulfamide: Similar structure but with an amide group instead of a sulfamate group.

4-Cyanophenyl N,N-dimethylcarbamate: Contains a carbamate group instead of a sulfamate group.

4-Cyanophenyl N,N-dimethylphosphonate: Features a phosphonate group in place of the sulfamate group.

生物活性

4-Cyanophenyl N,N-dimethylsulfamate (CAS No. 164648-84-4) is an organic compound characterized by its unique chemical structure, which includes a cyanophenyl group and a dimethylsulfamate moiety. This compound has garnered attention in various scientific fields, particularly in chemistry and biology, due to its potential biological activities and applications in drug development.

- Molecular Formula : C9H10N2O3S

- Molecular Weight : 226.25 g/mol

- Structure : The compound features a cyanophenyl group attached to a dimethylsulfamate group, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyanophenol with N,N-dimethylsulfamoyl chloride in the presence of a base like triethylamine. This reaction is conducted under controlled conditions to yield the desired product efficiently.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The cyanophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the dimethylsulfamate group can participate in hydrogen bonding, potentially influencing enzyme activity and receptor binding .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antiparasitic Activity : Preliminary studies suggest that derivatives of sulfamates can exhibit antiprotozoal effects, which may extend to this compound. For instance, related compounds have shown efficacy against Trypanosoma brucei and Plasmodium falciparum .

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of aromatase and steroid sulfatase, enzymes involved in steroid metabolism. In particular, modifications to the sulfamate structure have been shown to enhance inhibitory potency against these enzymes .

Case Studies

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Cyanophenyl + Sulfamate | Potential enzyme inhibitor |

| 4-Cyanophenyl N,N-dimethylamide | Cyanophenyl + Amide | Antiparasitic activity observed |

| 4-Cyanophenyl N,N-dimethylcarbamate | Cyanophenyl + Carbamate | Notable for chemical reactivity |

常见问题

Q. Basic: What synthetic methodologies are recommended for preparing 4-cyanophenyl N,N-dimethylsulfamate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves sulfamoylation of 4-cyanophenol with N,N-dimethylsulfamoyl chloride. Key factors include:

- Reagent stoichiometry : A 1:1.2 molar ratio of 4-cyanophenol to sulfamoyl chloride minimizes side reactions .

- Temperature control : Reactions at 0–5°C in anhydrous tetrahydrofuran (THF) reduce thermal degradation .

- Base selection : Triethylamine effectively neutralizes HCl byproducts, improving yields (~75–85%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with >95% purity .

Q. Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.6–8.0 ppm (aromatic protons) and δ 3.0–3.2 ppm (N,N-dimethyl groups) confirm substitution .

- ¹³C NMR : Signals near δ 115–120 ppm (C≡N) and δ 45–50 ppm (N-CH₃) validate the sulfamate ester .

- IR spectroscopy : Stretching at ~1350 cm⁻¹ (S=O) and ~2250 cm⁻¹ (C≡N) are diagnostic .

- Elemental analysis : Matches between theoretical (C₁₀H₁₁N₂O₃S) and experimental C/H/N/S values ensure purity .

Q. Advanced: How does the 4-cyanophenyl moiety influence the compound’s electronic properties and reactivity?

The electron-withdrawing cyano group:

- Reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance .

- Increases sulfamate ester stability by delocalizing negative charge in the sulfamoyl group .

- Affects solubility : Polar aprotic solvents (DMF, DMSO) dissolve the compound better than non-polar solvents due to dipole interactions .

Experimental studies show that the cyano group lowers the pKa of adjacent hydroxyl groups by ~2 units, influencing hydrogen-bonding capacity .

Q. Advanced: What computational approaches can model the solvation dynamics and conformational stability of this compound?

- Density Functional Theory (DFT) : Predicts ground-state geometry and electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) simulations : Reveal solvation shells in water and ethanol, explaining solubility differences (e.g., preferential hydration in water) .

- COSMO-RS : Estimates activity coefficients in solvent mixtures, aiding in crystallization optimization .

Q. Advanced: How can researchers address discrepancies between experimental and computational data regarding hydrogen-bonding interactions?

Contradictions often arise from:

- Crystal packing effects : X-ray crystallography may show intermolecular H-bonds not captured in gas-phase DFT .

- Solvent interactions : Polar solvents stabilize intramolecular H-bonds, altering IR/NMR profiles .

Resolution strategies : - Compare solid-state (X-ray) and solution (NMR) data to distinguish intermolecular vs. intramolecular effects .

- Use temperature-dependent NMR to study H-bond dynamics .

Q. Advanced: What biological screening strategies are applicable for evaluating this compound’s pharmacological potential?

- Enzyme inhibition assays : Target sulfatases or esterases due to the sulfamate group’s resemblance to sulfate esters .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- ADMET prediction : Computational tools (e.g., SwissADME) estimate bioavailability, highlighting potential metabolic liabilities (e.g., hydrolysis of the sulfamate ester) .

Q. Advanced: How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Process optimization : Switch from batch to flow chemistry for better heat and mass transfer .

- Quality control : Implement in-line FTIR to monitor reaction progress and intermediate stability .

- Byproduct analysis : Use LC-MS to identify and quantify impurities (e.g., unreacted phenol or sulfamoyl chloride derivatives) .

Q. Advanced: What role does the sulfamate group play in the compound’s stability under varying pH conditions?

- Acidic media : The sulfamate ester hydrolyzes to 4-cyanophenol and dimethylsulfamic acid (t₁/₂ ~2 hrs at pH 2) .

- Neutral/basic media : Stable up to pH 9, but degrades at pH >10 via nucleophilic attack on the sulfur atom .

Mitigation : Lyophilization or storage in anhydrous solvents at –20°C extends shelf life .

属性

IUPAC Name |

(4-cyanophenyl) N,N-dimethylsulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-11(2)15(12,13)14-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYKIXBOCPVDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372347 | |

| Record name | 4-Cyanophenyl dimethylsulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164648-84-4 | |

| Record name | 4-Cyanophenyl dimethylsulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。